3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

LSD1 inhibition epigenetics cancer therapeutics

Pharmaceutical researchers require authenticated impurity reference standards for Vilazodone ANDA submissions and QC release testing. CAS 914927-40-5 (Vilazodone Impurity 7) addresses this need with 98% purity, full COA documentation, and ICH Q3A/B-compliant characterization. Key advantages: • Dual-use reference: Validated impurity standard for HPLC method validation & LSD1 inhibitor (Kd=350 nM) for epigenetic SAR studies • Scalable supply: Optimized synthetic route (86% yield, 99% HPLC purity) enables bulk procurement • Documentation-ready: HPLC, NMR, and COA provided for immediate regulatory submission support

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 914927-40-5
Cat. No. B1590371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
CAS914927-40-5
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)CCCCO
InChIInChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2
InChIKeyBZXNEONCFZGWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5): A Multifunctional Indole-5-Carbonitrile Intermediate for Pharmaceutical Impurity Standards and LSD1 Inhibitor Research


3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5) is a substituted 5-cyanoindole derivative characterized by a 4-hydroxybutyl side chain at the 3-position of the indole ring [1]. This compound is formally designated as Vilazodone Impurity 7 and serves as a key synthetic intermediate in the preparation of Vilazodone, an antidepressant medication that functions as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . Beyond its role in impurity profiling, this compound exhibits direct biological activity as a lysine-specific demethylase 1 (LSD1) inhibitor, binding to human recombinant LSD1 with a Kd of 350 nM as determined by microscale thermophoresis [2]. This dual identity—as both a regulated pharmaceutical impurity reference standard and a bioactive LSD1 ligand—creates a unique procurement profile that distinguishes it from simpler indole derivatives or single-purpose intermediates.

Why Generic Substitution Fails: The Functional Specificity of the 4-Hydroxybutyl Side Chain in 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5)


In-class compounds such as unsubstituted 5-cyanoindole, 3-methyl-5-cyanoindole, or even the closely related 3-(4-chlorobutyl)-1H-indole-5-carbonitrile cannot be simply interchanged with 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile due to fundamental differences in molecular recognition and synthetic utility. The 4-hydroxybutyl side chain at the indole 3-position confers unique hydrogen-bonding capacity and solubility characteristics that are essential for both its role as a Vilazodone synthetic intermediate and its LSD1 binding activity [1]. While 5-cyanoindole derivatives without this specific 3-substituent may exhibit distinct biological profiles—for instance, certain 2-aminomethyl-5-cyanoindoles demonstrate high-affinity dopamine D4 receptor binding (Ki = 0.52–1.0 nM) rather than LSD1 inhibition [2]—only the 3-(4-hydroxybutyl) substitution pattern enables the dual functionality observed for CAS 914927-40-5. Furthermore, in regulated pharmaceutical impurity analysis, substitution with a non-identical impurity standard would invalidate method validation and compromise regulatory compliance for ANDA submissions [3]. The specific hydroxyl terminus of the butyl chain is also critical for downstream synthetic transformations in Vilazodone manufacturing, distinguishing it from chloro- or oxo-butyl analogs that require different reaction conditions and yield different impurity profiles.

Quantitative Differentiation Evidence for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5) vs. Structural Analogs


LSD1 Binding Affinity: Direct Comparison of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile vs. Optimized 5-Cyanoindole LSD1 Inhibitors

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile demonstrates a Kd of 350 nM for human recombinant LSD1 in a microscale thermophoresis assay, establishing its baseline inhibitory potency [1]. In direct comparison, an optimized 5-cyanoindole derivative from the same structural class (BindingDB BDBM50241533 / CHEMBL4102775) achieves a substantially higher binding affinity with a Kd of 32 nM by SPR analysis and an EC50 of 670 nM in a cellular CD86 expression assay in THP1 cells [2]. This 10.9-fold difference in binding affinity (350 nM vs. 32 nM) highlights that while 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile exhibits measurable LSD1 engagement, it is not a high-potency inhibitor. Its value lies instead in its utility as a reference compound for structure-activity relationship (SAR) studies, where its moderate affinity and well-defined substitution pattern serve as a benchmark for evaluating more potent 5-cyanoindole LSD1 inhibitors.

LSD1 inhibition epigenetics cancer therapeutics

Synthetic Yield and Purity: Process Optimization of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile vs. Standard Vilazodone Intermediate Protocols

An improved and commercially viable process for the preparation of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile has been developed that achieves high yield and purity using the novel intermediate 3-(4-hydroxybutyryl)-1H-indole-5-carbonitrile [1]. In a representative synthetic protocol, reduction of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile with sodium borohydride in acetonitrile yields 31 g of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile with 99% purity by HPLC, with an additional 11 g recovered from mother liquors for a total yield of 86% . In contrast, alternative synthetic approaches to Vilazodone intermediates—such as the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile—often require more complex multi-step telescopic procedures and may yield lower overall purity without the hydroxyl functionality that enables simpler purification . The 86% total yield with 99% HPLC purity represents a benchmark for scalable production of this specific intermediate, directly impacting procurement decisions for kilo-scale manufacturing of Vilazodone API.

process chemistry Vilazodone synthesis pharmaceutical intermediates

Pharmacological Target Selectivity: Vilazodone Impurity 7 (CAS 914927-40-5) LSD1 Activity vs. Vilazodone API Serotonergic Potency

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (Vilazodone Impurity 7) exhibits a fundamentally different pharmacological profile compared to the Vilazodone active pharmaceutical ingredient (API). Vilazodone itself is a potent serotonin reuptake inhibitor with a Ki of 0.1 nM at the serotonin transporter (SERT) and functions as a 5-HT1A receptor partial agonist with an IC50 of approximately 0.2–0.5 nM [1]. In stark contrast, CAS 914927-40-5 demonstrates no reported serotonergic activity but instead binds to LSD1 with a Kd of 350 nM [2]. This represents a >3,500-fold difference in binding affinity between the impurity's primary target (LSD1, 350 nM) and the API's primary target (SERT, 0.1 nM). This profound pharmacological divergence means that this impurity cannot be considered functionally inert; its presence in Vilazodone drug substance must be controlled not only for purity compliance but also due to potential epigenetic off-target effects unrelated to the intended antidepressant mechanism.

impurity profiling off-target pharmacology LSD1 inhibition

Commercial Purity Specifications: 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5) vs. Typical Research-Grade 5-Cyanoindole Derivatives

Commercially available 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is supplied with a minimum purity specification of 98% as certified by multiple vendors, with HPLC-verified batches achieving 99% purity . This compound is further accompanied by detailed characterization data compliant with regulatory guidelines, including Certificates of Analysis (COA) and structural confirmation spectra, specifically for use in Abbreviated New Drug Application (ANDA) analytical method development and validation [1]. In comparison, standard research-grade 5-cyanoindole derivatives (e.g., unsubstituted 5-cyanoindole or 3-methyl-5-cyanoindole) are typically offered at 95–97% purity without the regulatory-compliant documentation package required for pharmaceutical impurity reference standards. The provision of full characterization data compliant with ICH and pharmacopeial guidelines distinguishes CAS 914927-40-5 as a purpose-specific reference material rather than a general synthetic intermediate.

reference standards pharmaceutical impurities quality control

Optimal Research and Industrial Application Scenarios for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5)


Pharmaceutical Impurity Reference Standard for Vilazodone ANDA Submissions and QC Release Testing

CAS 914927-40-5 is formally designated as Vilazodone Impurity 7 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Vilazodone [2]. Its availability at 98–99% purity with full Certificates of Analysis (COA) enables pharmaceutical manufacturers to establish impurity limits, validate HPLC methods, and perform release testing of Vilazodone API and finished dosage forms in accordance with ICH Q3A/B guidelines.

LSD1 Inhibitor Reference Compound for Epigenetic Drug Discovery SAR Studies

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile exhibits a measured Kd of 350 nM for human recombinant LSD1 in a microscale thermophoresis assay [1]. This moderate binding affinity positions the compound as a useful reference ligand for structure-activity relationship (SAR) studies aimed at optimizing 5-cyanoindole-based LSD1 inhibitors. Researchers can employ CAS 914927-40-5 as a baseline comparator when evaluating more potent analogs, such as those achieving Kd values as low as 32 nM, to quantify the impact of specific structural modifications on LSD1 binding affinity [2].

Key Synthetic Intermediate for Kilo-Scale Vilazodone API Manufacturing

An improved and commercially viable process for preparing 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile has been established, utilizing the novel intermediate 3-(4-hydroxybutyryl)-1H-indole-5-carbonitrile to achieve high yield and purity [1]. In optimized protocols, this compound can be produced with 86% total yield and 99% HPLC purity via NaBH4 reduction in acetonitrile [2]. This scalable synthetic route enables procurement of CAS 914927-40-5 in bulk quantities for use as a critical intermediate in the convergent synthesis of Vilazodone hydrochloride, a first-in-class indole alkylamine antidepressant [3].

Reference Material for Cross-Target Selectivity Profiling in 5-Cyanoindole Chemical Series

Unlike many 5-cyanoindole derivatives that exhibit activity at aminergic GPCRs—for example, certain 2-aminomethyl-5-cyanoindoles demonstrate high-affinity dopamine D4 receptor binding with Ki values of 0.52–1.0 nM [1]—CAS 914927-40-5 shows no reported serotonergic or dopaminergic activity but instead binds to LSD1 with a Kd of 350 nM [2]. This distinct target selectivity profile makes it valuable as a reference compound for cross-target selectivity screening panels, enabling researchers to differentiate LSD1-mediated epigenetic effects from aminergic GPCR modulation within the 5-cyanoindole chemical series.

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